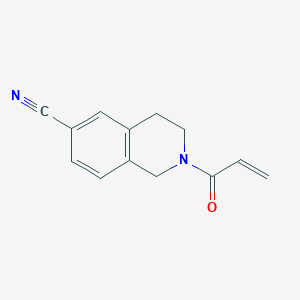

![molecular formula C15H21NO3 B2357700 Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate CAS No. 2088637-83-4](/img/structure/B2357700.png)

Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

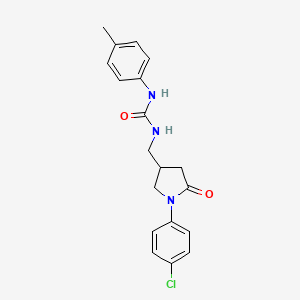

Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2088637-83-4. It has a molecular weight of 263.34 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-5-11(7-12)10-17/h4-7,13,17H,8-10H2,1-3H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Synthesis of Amino Acid-Azetidine Chimeras : Enantiopure 3-substituted azetidine-2-carboxylic acids are synthesized using tert-butyl esters. These chimeras aid in studying the impact of conformation on peptide activity (Sajjadi & Lubell, 2008).

Antimicrobial Agents : Synthesis of substituted phenyl azetidines, potentially used as antimicrobial agents, involves the use of tert-butyl esters (Doraswamy & Ramana, 2013).

Diastereoselective α-Alkylation : The base-promoted α-alkylation of azetidine-2-carboxylic acid esters, including tert-butyl esters, has been explored for the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with potential for diverse chemical applications, can be synthesized using related intermediates (Meyers et al., 2009).

Rapid Synthesis of Azetidine-3-Carboxylic Acids : Protected 3-haloazetidines, including those derived from tert-butyl esters, are used in medicinal chemistry as building blocks for azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Chemical Transformations and Reactions

Structural Modifications and Reactions : Tert-butyl esters undergo various chemical transformations and reactions, which are crucial in synthesizing novel compounds with diverse applications (Vorona et al., 2007).

Deprotection Reactions : Aqueous phosphoric acid is used for the deprotection of tert-butyl carbamates, esters, and ethers, highlighting its significance in chemical synthesis (Li et al., 2006).

Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, related to tert-butyl azetidines, undergo various nucleophilic substitutions and radical reactions, expanding their utility in synthetic chemistry (Jasch et al., 2012).

Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of compounds related to tert-butyl azetidines leads to the synthesis of spirocyclic indoline lactone, a compound of interest in organic synthesis (Hodges et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-5-11(7-12)10-17/h4-7,13,17H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLRETPLLKJAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)

![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)

![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)

![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)